4-(4-Methoxyphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Methoxyphenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains an oxazolidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione can be achieved through a multicomponent reaction involving 1,2-amino alcohols. One common method involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the oxazolidine ring . The reaction is typically carried out under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to oxazolidinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can have different functional groups attached to the phenyl ring or the oxazolidine ring.
Scientific Research Applications
4-(4-Methoxyphenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins .
Comparison with Similar Compounds
Similar Compounds
2,5-Oxazolidinedione: A simpler oxazolidine derivative without the methoxyphenyl group.
5,5-Dimethyloxazolidine-2,4-dione: Another oxazolidine derivative with different substituents on the ring.
Uniqueness
4-(4-Methoxyphenyl)oxazolidine-2,5-dione is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other oxazolidine derivatives .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-7-4-2-6(3-5-7)8-9(12)15-10(13)11-8/h2-5,8H,1H3,(H,11,13) |
InChI Key |
SPBXQRHYPGDBRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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